molecular formula C12H25NO2 B13637775 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol

2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol

Cat. No.: B13637775
M. Wt: 215.33 g/mol
InChI Key: MGPJZPDISJVUNV-UHFFFAOYSA-N
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Description

2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is an organic compound with the molecular formula C12H25NO2 It is a derivative of cyclohexane, featuring an aminomethyl group and a propyl group attached to the cyclohexane ring, and an ethan-1-ol moiety connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(aminomethyl)-4-propylcyclohexanol with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Reactants: 1-(aminomethyl)-4-propylcyclohexanol and ethylene oxide.

    Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The reactants are mixed and heated to a temperature of around 60-80°C for several hours, allowing the ethylene oxide to react with the hydroxyl group of the cyclohexanol derivative, forming the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol: Similar structure with an isopropyl group instead of a propyl group.

    2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol: Contains a methyl group instead of a propyl group.

Uniqueness

2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of both an aminomethyl group and a propyl group provides distinct properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

2-[1-(aminomethyl)-4-propylcyclohexyl]oxyethanol

InChI

InChI=1S/C12H25NO2/c1-2-3-11-4-6-12(10-13,7-5-11)15-9-8-14/h11,14H,2-10,13H2,1H3

InChI Key

MGPJZPDISJVUNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CN)OCCO

Origin of Product

United States

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